1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrazole ring fused with a pyrazine ring, and an azepane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the pyrazole and pyrazine rings, followed by the introduction of the azepane group. Common reagents used in these reactions include hydrazine derivatives, pyrazine carboxylic acids, and azepane. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring, which may result in different chemical properties and biological activities.
1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-[3-(azepan-1-yl)pyrazin-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)11-5-10-19(17-11)13-12(15-6-7-16-13)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9H2,(H,20,21) |
InChI Key |
XPIABIRSDGYNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CN=C2N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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